

Application Note: Solubility Profile of O-Desmethyl quinidine

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Compound of Interest

Compound Name: *O-Desmethyl quinidine*

Cat. No.: *B15600916*

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Abstract

This document provides a detailed overview of the solubility characteristics of **O-Desmethyl quinidine** (also known as Cupreidine), a primary metabolite of the antiarrhythmic drug quinidine. Understanding the solubility of this compound in various solvents is critical for a range of applications, including analytical method development, formulation studies, and in vitro pharmacological testing. This application note includes a summary of known solubility data, a detailed protocol for solubility determination via the shake-flask method, and graphical representations of the experimental workflow and factors influencing solubility.

Introduction

O-Desmethyl quinidine is the major active metabolite of quinidine, a class Ia antiarrhythmic agent. It is formed in the liver through O-demethylation and contributes to the overall therapeutic and toxic effects of its parent drug. The physicochemical properties of **O-Desmethyl quinidine**, particularly its solubility, are fundamental parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its handling and storage in a laboratory setting. This document serves as a practical guide for researchers working with this compound.

Solubility Data

The solubility of **O-Desmethyl quinidine** has been determined in several common laboratory solvents. The available quantitative and qualitative data are summarized in the table below. For comparative purposes, solubility data for the parent compound, quinidine, is also included where available, as **O-Desmethyl quinidine** is noted to have greater polarity and water solubility.[1]

Solvent	O-Desmethyl quinidine Solubility	Quinidine Solubility
Water	418 mg/L[2]	Sparingly soluble[3]
Dimethyl Sulfoxide (DMSO)	100 mg/mL[4]	~25 mg/mL[3], 65 mg/mL[5]
Ethanol	Soluble[6]	~1 mg/mL[3], 21 mg/mL[5]
Methanol	Soluble[6]	Very soluble

Note: "Soluble" indicates that the compound dissolves to a practically useful extent, though precise quantitative data was not found in the cited literature. The solubility of quinidine in ethanol and DMSO is provided for context and to highlight the potential for differences between the metabolite and the parent drug.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

3.1. Materials

- **O-Desmethyl quinidine** (solid)
- Solvent of interest (e.g., water, phosphate buffer pH 7.4, ethanol)
- Scintillation vials or glass flasks with screw caps

- Orbital shaker or wrist-action shaker in a temperature-controlled environment
- Analytical balance
- Centrifuge
- Syringe filters (e.g., 0.22 μm PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

3.2. Procedure

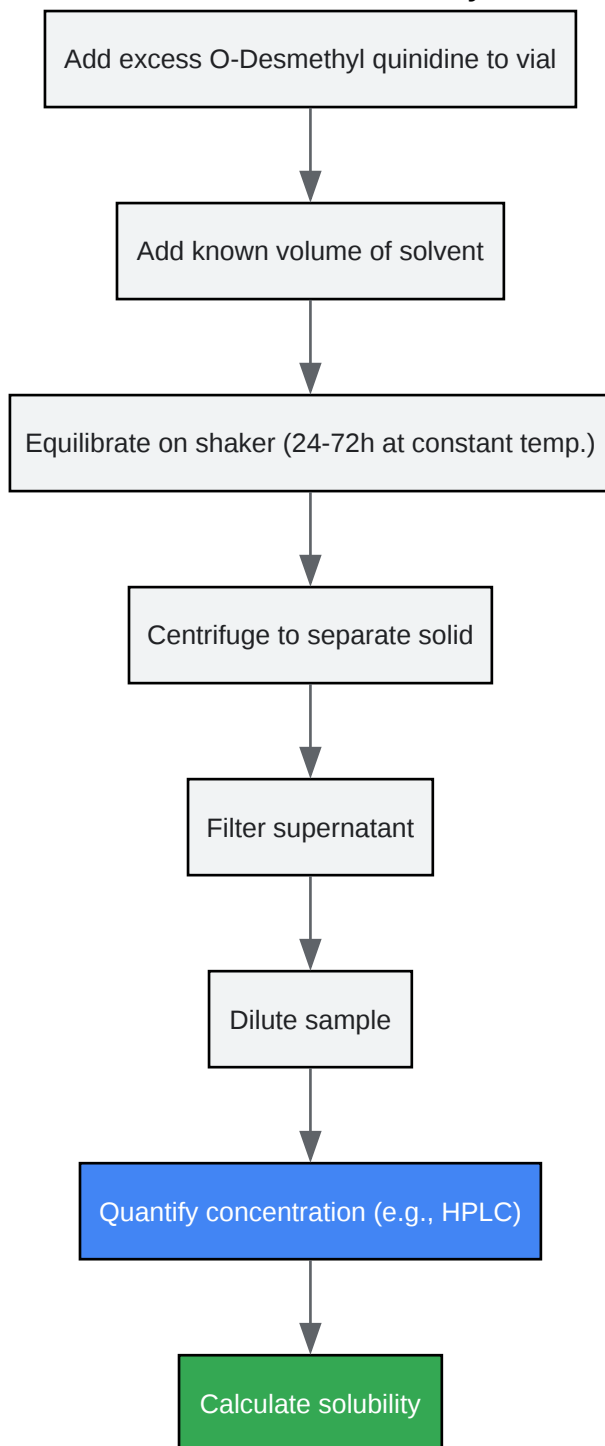
- **Preparation of Solvent:** Prepare the desired solvent. For aqueous solubility, use purified water or a buffer solution of a specific pH.
- **Addition of Compound:** Add an excess amount of **O-Desmethyl quinidine** to a pre-weighed vial. The excess solid should be clearly visible.
- **Equilibration:** Add a known volume of the solvent to the vial. Cap the vial tightly to prevent solvent evaporation.
- **Agitation:** Place the vials on a shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to further separate the solid from the supernatant.
- **Sample Collection:** Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
- **Dilution:** Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

- Quantification: Analyze the concentration of **O-Desmethyl quinidine** in the diluted samples using a validated analytical method (e.g., HPLC-UV).
- Calculation: Calculate the solubility of **O-Desmethyl quinidine** in the solvent using the following formula: $\text{Solubility (mg/mL)} = (\text{Concentration from analysis} \times \text{Dilution factor}) / 1000$

Visualizations

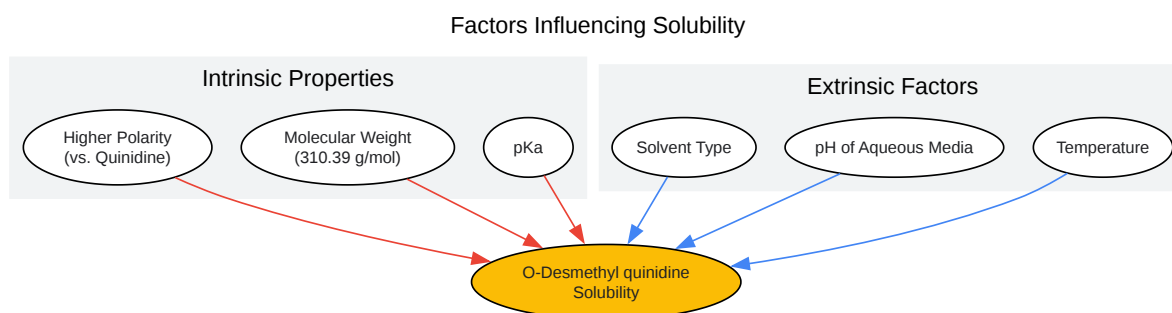
Experimental Workflow for Solubility Determination

Experimental Workflow for Solubility Determination

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Caption: Shake-flask method workflow.

Factors Affecting O-Desmethyl quinidine Solubility



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Caption: Key solubility determinants.

Conclusion

This application note provides a concise summary of the solubility of **O-Desmethyl quinidine** in key laboratory solvents and a detailed protocol for its experimental determination. The high solubility in DMSO makes it a suitable solvent for preparing stock solutions for in vitro assays. The aqueous solubility, while moderate, is an important parameter for understanding its in vivo behavior. The provided experimental protocol offers a standardized method for researchers to determine the solubility in other solvent systems or under different conditions, ensuring data consistency and reliability in drug development and research applications.

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